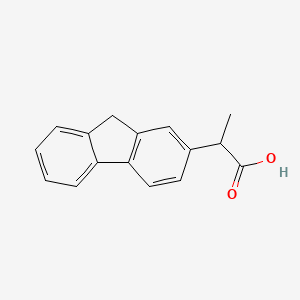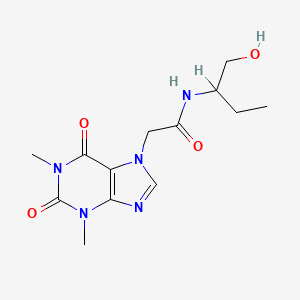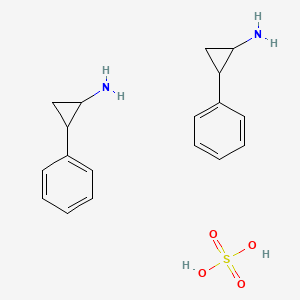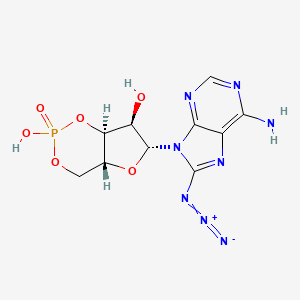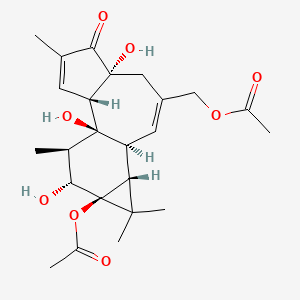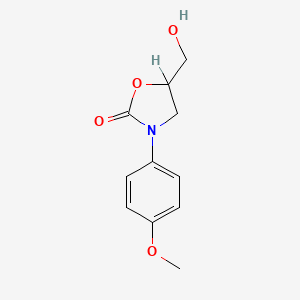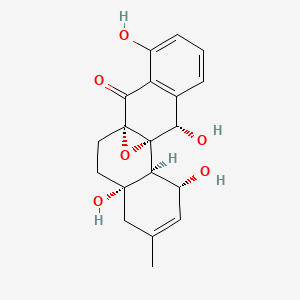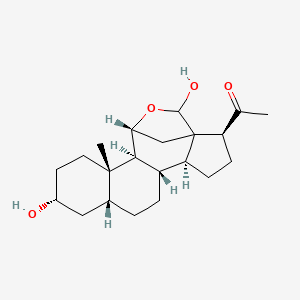![molecular formula C21H20FN3O2 B1198080 5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Application in Chemistry :
- A study by Kapples and Effland (1993) explored the synthesis of similar compounds, focusing on the nucleophilic aromatic fluoride displacement-cyclization process. This process is significant for developing piperidinyl derivatives and demonstrates the chemical versatility of such compounds (Kapples & Effland, 1993).
Neurobiological Research :
- Research by Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption. They studied compounds including SB-649868, which has structural similarities to the given compound. This research highlights the potential neurological applications of such compounds in understanding and potentially treating eating disorders (Piccoli et al., 2012).
Development of Radiotracers :
- A study by Katoch-Rouse and Horti (2003) explored the synthesis of radiotracers for studying cannabinoid receptors in the brain. They developed compounds structurally related to "5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide," which are significant in neuroimaging and studying brain receptor dynamics (Katoch-Rouse & Horti, 2003).
Investigation in Metabolic and Excretion Pathways :
- Research by Renzulli et al. (2011) on the compound SB-649868, which shares a similar structure, focused on its metabolism and disposition in humans. This study is crucial for understanding the pharmacokinetics and safety profile of such compounds (Renzulli et al., 2011).
Investigation in Antimicrobial and Antiviral Activities :
- A study by Desai et al. (2013) synthesized novel fluorine-containing compounds, including derivatives similar to the compound . These compounds showed significant antimicrobial activity, demonstrating their potential in combating microbial infections (Desai et al., 2013).
properties
Product Name |
5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide |
|---|---|
Molecular Formula |
C21H20FN3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(2-piperidin-1-ylphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H20FN3O2/c22-16-10-8-15(9-11-16)20-19(23-14-27-20)21(26)24-17-6-2-3-7-18(17)25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13H2,(H,24,26) |
InChI Key |
KIRMGLGMDDHLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(OC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



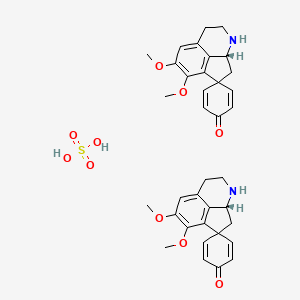
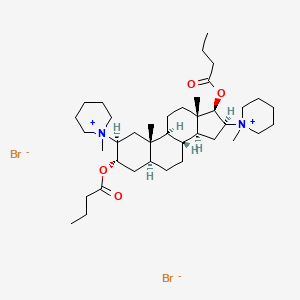
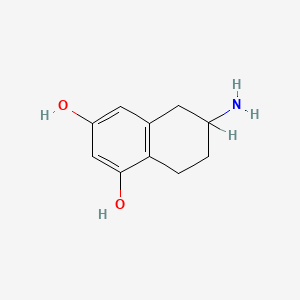
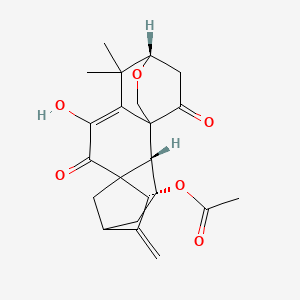
![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)
